molecular formula C25H22FN5O2S B11382889 6-(4-fluorophenyl)-N-(3-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(3-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11382889
M. Wt: 475.5 g/mol
InChI Key: ZIODFUFRNDGGRR-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include phenylhydrazine, carbon disulfide, and various substituted anilines. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-N-(3-methylphenyl)-3-(phenoxymethyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
  • 6-(4-Bromophenyl)-N-(3-methylphenyl)-3-(phenoxymethyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Uniqueness

6-(4-FLUOROPHENYL)-N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C25H22FN5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(3-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H22FN5O2S/c1-16-6-5-7-19(14-16)27-24(32)23-22(17-10-12-18(26)13-11-17)30-31-21(28-29-25(31)34-23)15-33-20-8-3-2-4-9-20/h2-14,22-23,30H,15H2,1H3,(H,27,32)

InChI Key

ZIODFUFRNDGGRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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